molecular formula C15H16N2O4S B14456032 Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- CAS No. 68003-39-4

Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl-

Katalognummer: B14456032
CAS-Nummer: 68003-39-4
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: BLAXIVFXXRDMRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and its ability to participate in a variety of chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- typically involves the reaction of benzenesulfonamide derivatives with appropriate reagents under controlled conditions. One common method includes the nitration of N-ethyl-2-methyl-N-phenylbenzenesulfonamide using a nitrating agent such as nitric acid in the presence of sulfuric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors.

    Medicine: Investigated for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the production of dyes, photochemicals, and disinfectants

Wirkmechanismus

The mechanism of action of Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- involves the inhibition of specific enzymes, such as carbonic anhydrase. This inhibition disrupts the normal metabolic processes within cells, leading to various biological effects. The compound interacts with the active site of the enzyme, blocking its activity and thereby exerting its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase with high selectivity makes it a valuable compound in medicinal chemistry .

Eigenschaften

CAS-Nummer

68003-39-4

Molekularformel

C15H16N2O4S

Molekulargewicht

320.4 g/mol

IUPAC-Name

N-ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide

InChI

InChI=1S/C15H16N2O4S/c1-3-16(13-7-5-4-6-8-13)22(20,21)15-11-14(17(18)19)10-9-12(15)2/h4-11H,3H2,1-2H3

InChI-Schlüssel

BLAXIVFXXRDMRT-UHFFFAOYSA-N

Kanonische SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.